molecular formula C18H12Cl3N3O B10900875 N-[6-phenyl-2-(trichloromethyl)pyrimidin-4-yl]benzamide

N-[6-phenyl-2-(trichloromethyl)pyrimidin-4-yl]benzamide

Cat. No.: B10900875
M. Wt: 392.7 g/mol
InChI Key: AYXWHRBVRBWGPR-UHFFFAOYSA-N
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Description

N-[6-phenyl-2-(trichloromethyl)pyrimidin-4-yl]benzamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrimidine ring substituted with a phenyl group and a trichloromethyl group, along with a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-phenyl-2-(trichloromethyl)pyrimidin-4-yl]benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via chlorination reactions using reagents like trichloromethyl chloroformate.

    Substitution with Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using benzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trichloromethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the trichloromethyl group, resulting in the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced pyrimidine or trichloromethyl derivatives.

    Substitution: Various substituted pyrimidine and phenyl derivatives.

Scientific Research Applications

N-[6-phenyl-2-(trichloromethyl)pyrimidin-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[6-phenyl-2-(trichloromethyl)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
  • N-(pyrimidin-2-yl)alkyl/arylamide derivatives
  • 2,6-dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide

Uniqueness

N-[6-phenyl-2-(trichloromethyl)pyrimidin-4-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C18H12Cl3N3O

Molecular Weight

392.7 g/mol

IUPAC Name

N-[6-phenyl-2-(trichloromethyl)pyrimidin-4-yl]benzamide

InChI

InChI=1S/C18H12Cl3N3O/c19-18(20,21)17-22-14(12-7-3-1-4-8-12)11-15(24-17)23-16(25)13-9-5-2-6-10-13/h1-11H,(H,22,23,24,25)

InChI Key

AYXWHRBVRBWGPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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